molecular formula C18H17N3O4 B2579358 methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034512-34-8

methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2579358
CAS No.: 2034512-34-8
M. Wt: 339.351
InChI Key: NOHDMGSQUUEJNX-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, linked via an ethylcarbamoyl bridge to a methyl benzoate ester. The pyrazole moiety is known for its role in medicinal chemistry, often contributing to bioactivity, while the furan group may enhance solubility or modulate electronic properties . The benzoate ester serves as a common pharmacophore in prodrug design, enabling controlled release of active metabolites .

Properties

IUPAC Name

methyl 4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-8-9-21-12-15(11-20-21)16-3-2-10-25-16/h2-7,10-12H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDMGSQUUEJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The furan and pyrazole rings may interact with hydrophobic pockets, while the carbamoyl and ester groups could form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Substituents/Features Synthesis Highlights Bioactivity/Applications Reference ID
Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (Target) Pyrazole-furan hybrid, ethylcarbamoyl, benzoate Likely involves coupling of pyrazole-ethylamine with methyl 4-carbamoylbenzoate Not explicitly reported; inferred bioactivity
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole, methyl, benzoate Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF Antimicrobial potential
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Tetrafluoropropyl, carbamoyl-pyrazole, benzoate Multi-step synthesis involving Na₂CO₃ and iodonium salt in MeCN High-yield (58%); potential fluorinated drug
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Chlorobenzoyl, pyrazole, ester X-ray diffraction-confirmed structure; synthesized for antibacterial studies Antibacterial activity
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Thiazole-pyranone, methoxybenzylidene, pyrazole Reflux with thiosemicarbazide and phenacyl cyanide in ethanol Antioxidant properties (IR spectroscopy)

Key Observations:

Structural Diversity and Bioactivity :

  • The target compound’s pyrazole-furan hybrid distinguishes it from benzimidazole-based analogs (e.g., ), which may exhibit different electronic profiles due to the furan’s oxygen atom versus benzimidazole’s nitrogen-rich system.
  • Chlorobenzoyl-substituted pyrazoles (e.g., ) demonstrate explicit antibacterial activity, suggesting that substituting the furan ring with electron-withdrawing groups (e.g., Cl) could enhance antimicrobial potency.

Synthesis Complexity: The target compound likely requires coupling reactions similar to those in , where carbamoyl or amide linkages are formed under basic conditions. However, direct evidence for its synthesis is absent in the provided data. Thiazole-pyranone hybrids () employ multi-component reactions, highlighting the versatility of pyrazole intermediates in constructing complex heterocycles.

Physicochemical Properties :

  • Melting points for related compounds range from 97–99°C () to 156–158°C (), suggesting that the target compound’s solubility and crystallinity may depend on substituent bulkiness.
  • IR spectra (e.g., ) indicate strong absorption bands for carbonyl (1721 cm⁻¹) and hydroxyl (3406 cm⁻¹) groups, which are critical for characterizing the target’s ester and carbamoyl functionalities.

Crystallographic Data :

  • While the target compound’s crystal structure is unreported, SHELX-based refinement methods () are widely used for analogous pyrazole derivatives, such as chlorobenzoyl-substituted systems ().

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